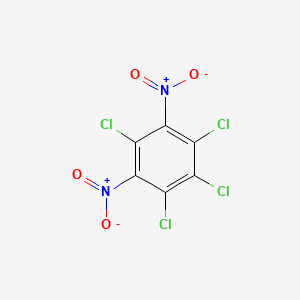

1,2,3,5-Tetrachloro-4,6-dinitrobenzene

Übersicht

Beschreibung

1,2,3,5-Tetrachloro-4,6-dinitrobenzene is an aromatic compound characterized by the presence of four chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its stability and reactivity, making it a subject of interest in various chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetrachloro-4,6-dinitrobenzene can be synthesized through the nitration of 1,3,5-trichloro-2-nitrobenzene. The reaction involves the use of nitric acid in the presence of sulfuric acid or oleum at elevated temperatures (around 150°C). The nitration process results in the formation of this compound along with other by-products depending on the reaction conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,5-Tetrachloro-4,6-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, resulting in the formation of substituted derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrazine hydrate.

Electrophilic Aromatic Substitution: The compound can undergo further nitration or halogenation under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary amines, diamines, and hydrazine hydrate are commonly used.

Electrophilic Aromatic Substitution: Nitric acid and sulfuric acid are used for nitration, while chlorine gas can be used for halogenation.

Major Products Formed:

Nucleophilic Substitution: Substituted derivatives with amino or other functional groups.

Reduction: 1,2,3,5-Tetrachloro-4,6-diaminobenzene.

Electrophilic Aromatic Substitution: Further nitrated or halogenated products.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TCDB serves as a reagent in organic synthesis for the preparation of complex molecules. It acts as an intermediate in the synthesis of other halogenated and nitrated aromatic compounds, facilitating various chemical transformations .

Biomedical Research

Recent studies have investigated the potential of TCDB as a biomarker for cancer diagnosis. Specifically, it has been identified in breath analysis for papillary thyroid cancer using metabolomics techniques. This method involves solid-phase microextraction gas chromatography coupled with high-resolution mass spectrometry (SPME-GC-HRMS) to analyze breath samples from patients .

Polymer Science

In polymer science, TCDB is utilized to modify epoxy resins to enhance their adhesion properties to metals. When cured with derivatives of TCDB, these epoxy resins exhibit improved adhesion strength to materials such as steel and aluminum, along with enhanced fire resistance and thermal stability .

Photocatalysis

TCDB derivatives are employed as organophotocatalysts in various organic reactions due to their excellent redox properties and stability. They facilitate chemical reactions under light exposure, leading to significant advancements in organic synthesis .

Energetic Materials

Due to its high nitrogen content, TCDB is a precursor in the synthesis of new energetic materials. The compound can be reacted with other chemicals to produce polynitrobenzene derivatives that exhibit good thermal stability and low impact sensitivity, making them suitable for applications in explosives .

Case Studies

| Application Area | Methodology | Results |

|---|---|---|

| Cancer Biomarker | Breath analysis via SPME-GC-HRMS | Identified TCDB as a potential reliable biomarker with high sensitivity for early diagnosis . |

| Epoxy Resin Modification | Curing epoxy resins with TCDB derivatives; assessed using infrared spectroscopy | Increased adhesion strength and thermal stability observed in modified epoxy compositions . |

| Photocatalytic Reactions | Utilization of TCDB in photocatalytic transformations under light exposure | Enabled efficient chemical transformations with high yields in organic synthesis . |

| Synthesis of Energetic Materials | Reaction of TCDB with other chemicals; characterized by spectroscopic methods | Produced polynitrobenzene derivatives suitable for explosive applications . |

Safety Considerations

While TCDB presents numerous applications, it is essential to note that nitroaromatics are generally considered toxic. Exposure can lead to skin and respiratory irritation and may cause methemoglobinemia—a condition that impairs the blood's ability to carry oxygen . Proper handling and safety protocols are necessary when working with this compound.

Wirkmechanismus

The mechanism of action of 1,2,3,5-tetrachloro-4,6-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro groups and chlorine atoms on the benzene ring influence its chemical behavior, making it susceptible to nucleophilic substitution and electrophilic aromatic substitution reactions. The compound can form intermediates such as arenium ions during these reactions, which further undergo transformations to yield various products .

Vergleich Mit ähnlichen Verbindungen

1,2,4,5-Tetrachloro-3,6-dinitrobenzene: Similar in structure but differs in the position of chlorine and nitro groups.

1,3,5-Trichloro-2,4-dinitrobenzene: Contains one less chlorine atom and has different reactivity patterns.

2,3,5,6-Tetrachloronitrobenzene: Contains only one nitro group and exhibits different chemical properties.

Uniqueness: 1,2,3,5-Tetrachloro-4,6-dinitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct reactivity and stability. This makes it a valuable compound for various chemical transformations and industrial applications .

Biologische Aktivität

1,2,3,5-Tetrachloro-4,6-dinitrobenzene (TCDB) is an aromatic compound characterized by a benzene ring substituted with four chlorine atoms and two nitro groups. Its molecular formula is , and it has garnered attention due to its significant biological activity and potential toxicity. This article explores the biological mechanisms of TCDB, its interactions with biological systems, and relevant case studies.

TCDB is known for its high reactivity owing to the electron-withdrawing effects of the chlorine and nitro substituents. This reactivity allows TCDB to engage in various chemical reactions, including:

- Nucleophilic Substitution : The compound readily reacts with nucleophiles such as amines, leading to the displacement of chlorine or nitro groups.

- Reduction Reactions : Nitro groups can be converted to amino groups under specific conditions.

- Cyclization : In the presence of bidentate nucleophiles, TCDB can undergo cyclization reactions.

These reactions contribute to its utility in synthetic organic chemistry and its potential biological implications.

Biological Activity

Research indicates that TCDB interacts significantly with enzymes and proteins within biological systems. The presence of multiple reactive sites makes it a candidate for enzyme inhibition and modification of protein functions. Notably, the following biological activities have been reported:

- Enzyme Inhibition : TCDB has been shown to inhibit various enzymes by forming covalent bonds with nucleophilic residues in active sites.

- Mutagenicity : Due to its structural characteristics, TCDB may exhibit mutagenic properties, potentially leading to DNA damage .

- Toxicity : The compound is classified as a potential health hazard. Exposure can lead to skin irritation, respiratory issues, and methemoglobinemia—a condition where the blood's ability to carry oxygen is impaired .

Case Studies

Several studies have explored the effects of TCDB on biological systems:

- Enzymatic Interactions : A study demonstrated that TCDB could modify key enzymes involved in metabolic pathways, potentially altering cellular metabolism. The reactivity of TCDB towards nucleophilic amino acids suggests that it could disrupt normal enzyme function.

- Toxicological Assessments : Research on occupational exposure to chlorinated compounds indicated that TCDB might pose significant health risks due to its toxicological profile. Long-term exposure was associated with various health issues, emphasizing the need for careful handling in industrial applications .

- Comparative Studies : A comparative analysis of TCDB with other nitroaromatic compounds revealed that while all demonstrated some level of toxicity and reactivity, TCDB's unique chlorine substitution pattern led to distinct biological effects .

Data Tables

The following table summarizes key findings related to the biological activity of TCDB:

Eigenschaften

IUPAC Name |

1,2,3,5-tetrachloro-4,6-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4N2O4/c7-1-2(8)5(11(13)14)4(10)6(3(1)9)12(15)16 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXODCXKIYJZGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950794 | |

| Record name | 1,2,3,5-Tetrachloro-4,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28073-03-2 | |

| Record name | Benzene, 1,2,3,5-tetrachloro-4,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028073032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5-Tetrachloro-4,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dinitro-2,4,5,6-tetrachlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.